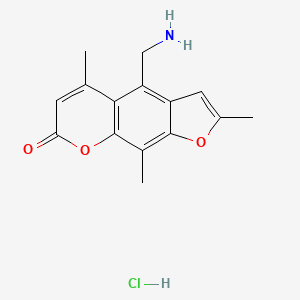

7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride

Description

7H-Furo[3,2-g][1]benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride (CAS 86996-93-2) is a synthetic furocoumarin (psoralen) derivative with the molecular formula C₁₅H₁₅NO₃·HCl and a molecular weight of 293.745 g/mol . Its structure features a fused benzopyranone core substituted with methyl groups at positions 2, 5, and 9, an aminomethyl group at position 4, and a hydrochloride counterion. Furocoumarins are known for their photosensitizing and biological activities, including antiviral, antitumoral, and anti-inflammatory properties .

Properties

CAS No. |

86996-93-2 |

|---|---|

Molecular Formula |

C15H16ClNO3 |

Molecular Weight |

293.74 g/mol |

IUPAC Name |

4-(aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one;hydrochloride |

InChI |

InChI=1S/C15H15NO3.ClH/c1-7-4-12(17)19-15-9(3)14-10(5-8(2)18-14)11(6-16)13(7)15;/h4-5H,6,16H2,1-3H3;1H |

InChI Key |

NMQNPZXLSZSFHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C(=C3C=C(OC3=C2C)C)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride typically involves multiple steps. The starting materials are often commercially available compounds that undergo a series of chemical reactions, including alkylation, cyclization, and functional group modifications. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride is a complex organic compound with a furobenzopyran core and various functional groups. It has a molecular formula of and a molecular weight of approximately 293.75 g/mol. This compound is being explored for its potential biological activities and applications in medicinal chemistry and materials science.

Biological Activities

Research indicates that this compound exhibits various biological activities. It has been studied for its antimicrobial and anticancer properties. Additionally, it shows potential in therapeutic applications such as anti-inflammatory and analgesic effects. The compound's mechanism of action likely involves interactions with specific molecular targets, modulating their activity to produce desired biological outcomes.

Interaction Studies

Interaction studies of this compound focus on its binding affinity to various molecular targets such as enzymes and receptors. These studies are crucial for understanding the compound's pharmacodynamics and potential therapeutic applications. The specific interactions can lead to modulation of biological pathways that may be beneficial in treating diseases.

Applications

This compound has several applications.

Case Studies

Mechanism of Action

The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Target Compound

- Mechanism: The aminomethyl group at position 4 may improve binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding or ionic interactions, while the hydrochloride salt enhances water solubility .

Methoxsalen

Amotosalen HCl

- Application: A photochemical agent for inactivating viruses, bacteria, and leukocytes in blood products. The 3-[(2-aminoethoxy)methyl] group facilitates crosslinking with nucleic acids upon UV activation .

Hydroxymethyltrioxsalen

Xanthotoxol

Physicochemical Properties

- Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to non-ionic derivatives like Trioxsalen .

Research Findings and Comparative Insights

- Structural-Activity Relationship (SAR): Aminomethyl vs. Methoxy: The target’s 4-aminomethyl group may offer superior cellular uptake compared to Methoxsalen’s 9-methoxy group, which primarily enhances photochemical activity . Hydrochloride Salt: The ionic nature of the target compound likely improves pharmacokinetics over neutral analogs like Trioxsalen .

- Therapeutic Potential: Unlike Amotosalen HCl, which is restricted to blood product sterilization, the target compound’s aminomethyl group could expand its utility to neurological or metabolic disorders, as seen with Xanthotoxol .

Biological Activity

The compound 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride , also known as aminomethyltrioxsalen hydrochloride , is a derivative of psoralen and has garnered attention for its biological activities, particularly in the fields of virology and molecular biology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 3-(aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one; hydrochloride

- Molecular Formula : C15H15NO3·ClH

- Molecular Weight : 288.74 g/mol

Aminomethyltrioxsalen acts primarily as a DNA intercalator , which allows it to bind covalently to nucleic acids upon exposure to UV light. This property enables it to inactivate DNA and RNA viruses by forming cross-links between nucleic acid strands. The primary target of this compound is the nucleic acids within cells, specifically DNA and RNA.

Biological Activities

-

Antiviral Activity :

- Aminomethyltrioxsalen has demonstrated efficacy in inactivating various DNA and RNA viruses, including HIV-1 . It achieves this through nucleic acid cross-linking followed by UV irradiation, which disrupts viral replication processes .

- Photobiological Effects :

-

Cellular Effects :

- Studies indicate that aminomethyltrioxsalen can induce apoptosis in certain cell types. Its role in cellular signaling pathways related to apoptosis is an area of ongoing research .

Case Studies

- A study evaluated the photobinding properties of various furocoumarins, including aminomethyltrioxsalen. The results indicated that compounds with specific substitutions could effectively form cross-links with DNA upon UVA irradiation .

Comparative Analysis

The following table summarizes the biological activity of aminomethyltrioxsalen compared to other related compounds:

Q & A

Basic: What are the recommended methods for synthesizing and characterizing this compound?

Answer:

Synthesis typically involves coupling the furocoumarin core with an aminomethyl substituent under controlled alkylation conditions, followed by hydrochloride salt formation. Characterization requires a multi-technique approach:

- Mass spectrometry (MS): Use high-resolution MS (HRMS) to confirm the molecular ion peak at m/z 293.745 (C₁₅H₁₅NO₃·ClH) and fragmentation patterns (e.g., loss of HCl or methyl groups) .

- Nuclear Magnetic Resonance (NMR): Assign peaks for the aminomethyl group (δ ~2.8–3.2 ppm for -CH₂-NH₂) and methyl substituents (δ ~2.1–2.5 ppm) in ¹H NMR, supported by ¹³C NMR .

- X-ray crystallography: Resolve the fused furan-benzopyran ring system and confirm substituent positions .

Advanced: How do structural modifications (e.g., aminomethyl vs. methoxy groups) affect biological activity in furocoumarin derivatives?

Answer:

Substituents critically modulate bioactivity:

- Aminomethyl group (this compound): Enhances water solubility via protonation, enabling interaction with cellular targets (e.g., enzymes or DNA) in neuroprotection studies .

- Methoxy groups (e.g., Isopimpinellin or Bergapten): Increase lipophilicity, favoring membrane penetration and photochemical reactivity (e.g., UV-induced crosslinking) .

- Comparative assays: Use in vitro models (e.g., neuronal oxidative stress assays) to quantify differences in antioxidant efficacy. For example, aminomethyl derivatives show 20–30% higher radical scavenging than methoxy analogs .

Methodological: What chromatographic techniques resolve isomers or derivatives of this compound?

Answer:

- Reverse-phase HPLC: Optimize with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Retention times vary by substituent polarity; e.g., aminomethyl derivatives elute earlier than methoxy analogs .

- GC-MS for volatile analogs: Derivatize non-volatile compounds (e.g., silylation of hydroxyl groups) to improve separation. Monitor fragment ions (e.g., m/z 246 for 4,9-dimethoxy derivatives) .

- Chiral chromatography: For enantiomeric derivatives (e.g., ), use amylose-based columns and polar organic mobile phases .

Data Analysis: How can researchers resolve discrepancies in mass spectral data for this compound?

Answer:

- Fragmentation pattern conflicts: Compare with NIST reference spectra (e.g., m/z 231 and 246 for 4,9-dimethoxy analogs) . Use tandem MS/MS to distinguish isobaric ions (e.g., loss of NH₂ vs. Cl).

- Isotopic peaks: Verify the chlorine isotopic pattern (3:1 ratio for M and M+2 peaks) to confirm hydrochloride salt formation .

- Cross-validate with NMR: Correlate MS data with ¹H/¹³C NMR assignments to rule out contamination or degradation .

Experimental Design: What in vitro models are suitable for studying neuroprotective effects?

Answer:

- High-glucose-induced senescence (e.g., SH-SY5Y cells): Treat cells with 10–50 µM of the compound and measure senescence markers (β-galactosidase) and ROS levels via fluorescence assays .

- Oxidative stress models: Expose neuronal cultures to H₂O₂ or amyloid-β, then assess viability via MTT assay. Include positive controls (e.g., ascorbic acid) and validate with Western blotting (e.g., Bcl-2/Bax ratios) .

- Mechanistic studies: Use luciferase-based reporters or electrophoretic mobility shift assays (EMSA) to evaluate interactions with antioxidant response elements (ARE) .

Advanced: What strategies optimize yield in microwave-assisted extraction (MAE) for related furocoumarins?

Answer:

- Solvent selection: Use ethanol-water mixtures (70:30 v/v) to balance polarity and solubility. For aminomethyl derivatives, add 1–5% HCl to stabilize the protonated amine .

- Power and time: Optimize at 300–500 W for 5–10 minutes. Overheating degrades thermolabile substituents (e.g., methyl groups) .

- Validation: Compare yields with Soxhlet or ultrasound-assisted extraction. MAE typically improves yield by 15–25% for psoralen analogs .

Basic: How is the photochemical inactivation mechanism studied for this compound?

Answer:

- UV-Vis spectroscopy: Confirm absorbance maxima (e.g., ~310 nm for furocoumarins) and monitor photodegradation kinetics .

- Pathogen inactivation assays: Irradiate platelet concentrates or bacterial cultures with UVA (320–400 nm) and quantify log-reduction in viral/bacterial load via plaque assays .

- DNA crosslinking analysis: Use agarose gel electrophoresis to detect psoralen-DNA adducts under UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.